molecular formula C7H5N3O2S B2841667 6-acetyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one CAS No. 343375-14-4

6-acetyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B2841667
CAS No.: 343375-14-4
M. Wt: 195.2
InChI Key: GAJWBWVJAFNQIO-UHFFFAOYSA-N
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Description

6-Acetyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound featuring a fused thiadiazole-pyrimidine core with an acetyl substituent at the 6-position. This scaffold is structurally analogous to quinolone antimicrobial agents, sharing a bicyclic framework that enables diverse biological interactions . The acetyl group at position 6 introduces electron-withdrawing and steric effects, which can modulate reactivity, solubility, and binding affinity in pharmacological contexts .

Synthesis: The synthesis of [1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one derivatives typically involves cyclization reactions. For example, aminothiadiazole intermediates react with β-ketoesters in polyphosphoric acid (PPA) to form the fused ring system . A one-pot method using 2-amino-1,3,4-thiadiazoles, ethyl cyanoacetate, and sodium methoxide in dry methanol has also been reported, though yields vary depending on substituents . The acetyl group at position 6 is likely introduced via post-cyclization acetylation or by using pre-functionalized β-ketoesters during synthesis.

Properties

IUPAC Name

6-acetyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2S/c1-4(11)5-2-8-7-10(6(5)12)9-3-13-7/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJWBWVJAFNQIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C2N(C1=O)N=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

[3+3] Cycloaddition Approach

A foundational method for constructing the thiadiazolo[3,2-a]pyrimidin-5-one scaffold involves a one-pot [3+3] cycloaddition reaction. As demonstrated by RSC Advances (2014), this approach combines a thiadiazole precursor with a pyrimidine-derived fragment under catalytic conditions. For 6-acetyl derivatives, the acetyl group is introduced via an acetylated pyrimidine intermediate. The reaction proceeds through:

  • Thiadiazole activation : A 1,3,4-thiadiazole-2-amine derivative is treated with a coupling agent (e.g., POCl₃) to enhance electrophilicity.
  • Cycloaddition : The activated thiadiazole reacts with a β-keto ester (e.g., ethyl acetoacetate) in the presence of sodium acetate, forming the fused pyrimidinone ring.
  • Deamination : Final treatment with aqueous ammonia removes excess amino groups, yielding the bicyclic core.

This method achieves a 68–72% yield for analogous compounds, with regioselectivity controlled by the electron-withdrawing acetyl group.

Thiourea-Based Cyclocondensation

An alternative route employs thiourea as a sulfur source for thiadiazole ring formation. As detailed in Organics (2023), this method involves:

  • Chalcone synthesis : Condensation of substituted benzaldehydes with acetylthiophene derivatives forms α,β-unsaturated ketones.
  • Cyclization : Reaction with thiourea in alcoholic KOH generates 3,4-dihydro-1H-pyrimidine-2-thiones.
  • Oxidative cyclization : Treatment with benzoyl chloride or hypochlorite converts the dihydropyrimidine-thione into the thiadiazolo[3,2-a]pyrimidin-5-one framework.

This method is advantageous for introducing diverse substituents but requires precise temperature control (0–5°C) during diazonium salt formation to prevent side reactions.

Regioselective Acetylation Strategies

Direct Acetylation During Cyclization

Incorporating the acetyl group at position 6 is achieved using acetylated precursors. For example:

  • Ethyl acetoacetate serves as both a cyclization partner and acetyl donor in [3+3] cycloadditions.
  • Acetyl chloride can acylate a pre-formed pyrimidinone intermediate at elevated temperatures (80–100°C), though this risks over-acylation.

Post-Cyclization Functionalization

When the acetyl group cannot be introduced during ring formation, late-stage acetylation is employed:

  • Nitration/Reduction : Nitrate position 6 using HNO₃/H₂SO₄, followed by catalytic hydrogenation to an amine and acetylation with acetic anhydride.
  • Directed C–H Activation : Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) enable selective acetyl introduction, though this is less common due to the scaffold’s electron-deficient nature.

Optimization and Mechanistic Insights

Solvent and Catalyst Effects

  • Polar aprotic solvents (DMF, DMSO) improve reaction rates by stabilizing charged intermediates.
  • Vanadium(V) oxide and sodium borohydride systems enhance yields in reductive steps (e.g., converting hydrazones to triazoles).

Temperature and Time Parameters

  • Cycloaddition : Optimal at 60–80°C for 6–8 hours.
  • Acetylation : Requires mild conditions (25–40°C) to avoid decomposition.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR : The acetyl group resonates as a singlet at δ 2.38 ppm, while the pyrimidinone carbonyl appears at δ 161.63 ppm in ¹³C NMR.
  • IR Spectroscopy : Stretching vibrations at 1729 cm⁻¹ (C=O) and 1633 cm⁻¹ (conjugated C=O) confirm acetylation and ring fusion.

X-ray Crystallography

Single-crystal X-ray analysis reveals planar bicyclic systems with π-π stacking distances of 3.4–3.6 Å, stabilizing the molecular structure.

Industrial-Scale Considerations

Cost-Efficiency Analysis

  • One-pot methods reduce purification steps, lowering production costs by ~30% compared to multi-step syntheses.
  • Sodium hypochlorite oxidation offers a safer alternative to toxic chlorinating agents (e.g., PCl₅).

Environmental Impact

  • Green chemistry metrics : Atom economies of 65–78% are achievable using catalytic cycloadditions.
  • Waste streams : Ethanol/water mixtures dominate, enabling simple recycling protocols.

Chemical Reactions Analysis

Nucleophilic Addition and Cyclization Reactions

The compound undergoes regioselective reactions with nitrogen and carbon nucleophiles to form fused polycyclic systems. Key transformations include:

Reagent/ConditionsProductsMechanismKey Features
Hydrazine hydrate (EtOH/DMF, reflux)3-Aminopyrazolo[4,3-e]thiadiazolo[3,2-a]pyrimidin-4-one Cyclization via nucleophilic attack at nitrile, followed by intramolecular ring closureForms tricyclic pyrazole-fused derivatives with retained antibacterial activity
Phenylhydrazine (EtOH/DMF, reflux)3-Phenylpyrazolo[4,3-e]thiadiazolo[3,2-a]pyrimidin-4-one Similar to hydrazine, with phenyl substitution enhancing lipophilicityImproved antimicrobial efficacy against Staphylococcus aureus
Malononitrile (AcOH, NH₄OAc, heat)Pyridothiadiazolo[3,2-a]pyrimidine Michael addition of nitrile to α,β-unsaturated system, followed by cyclizationProduces pyridine-fused analogs with extended π-conjugation

Reactions with Active Methylene Compounds

The compound reacts with diketones and ketonitriles under basic conditions to form pyrano- and pyrazolo-fused derivatives:

ReagentConditionsProductStructural Feature
Acetylacetone THF, DBU, 80°CPyrano[3,4-e]thiadiazolo[3,2-a]pyrimidine Six-membered oxygen heterocycle fused to core
Benzoyl acetonitrile THF, DBU, 80°CPyrazolo[1,5-a]pyrimido[5,4-e]thiadiazolo[3,2-a]pyrimidinone Tetracyclic system with enhanced planarity

Mechanistic Pathway :

  • Enolate formation from active methylene compound.

  • Michael addition to the α,β-unsaturated nitrile of the core structure.

  • Intramolecular cyclization via nucleophilic attack.

Reactivity with Aminoazoles

Treatment with α-aminoazole reagents yields tetracyclic systems:

Aminoazole ReagentProductBiological Relevance
5-AminotetrazoleTetrazolo[1,5-c]thiadiazolo[3,2-a]pyrimidinone Moderate antifungal activity against Candida albicans
3-Amino-1,2,4-triazoleTriazolo[4,3-b]thiadiazolo[3,2-a]pyrimidinone Synergistic effect with β-lactam antibiotics

Conditions : Pyridine, 4 hours, 110°C.

Comparative Reactivity Analysis

The acetyl group at position 6 enhances electrophilicity at adjacent positions, enabling regioselective transformations. A comparison with analogs highlights its uniqueness:

DerivativeSubstituentsReactivity Profile
6-Bromo analogBr at position 6Preferentially undergoes SNAr reactions
7-Methyl analogCH₃ at position 7Limited participation in cycloadditions
6-Acetyl derivative COCH₃ at position 6High reactivity toward nucleophiles and enolates

Stability and Functional Group Compatibility

  • Thermal stability : Decomposes above 280°C without melting.

  • pH sensitivity : Stable in acidic conditions (pH 2–6) but hydrolyzes in strong base (pH > 10) .

  • Compatibility : Tolerates Grignard reagents and Pd-catalyzed couplings at the acetyl group .

This reactivity profile positions 6-acetyl-5H- thiadiazolo[3,2-a]pyrimidin-5-one as a critical intermediate in medicinal and materials chemistry.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of 6-acetyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one exhibit antimicrobial activity. For example, certain modifications to the thiadiazole ring have shown efficacy against various bacterial strains. A study demonstrated that compounds with this scaffold could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the modulation of cell cycle regulators. Research indicates that specific analogs of this compound can inhibit tumor growth by targeting key signaling pathways involved in cancer progression .

Enzyme Inhibition

This compound has been identified as a potential inhibitor of various enzymes. One notable application is its role as an inhibitor of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases such as Alzheimer's disease. In vitro assays have shown promising results with certain derivatives demonstrating significant AChE inhibition at micromolar concentrations .

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of synthesized derivatives of this compound against Staphylococcus aureus and Escherichia coli, several compounds demonstrated minimum inhibitory concentrations (MICs) lower than standard antibiotics. This highlights the potential for developing new antimicrobial agents based on this scaffold .

Case Study 2: Anticancer Research

A series of derivatives were tested for their anticancer properties against human breast cancer cell lines. The results indicated that certain modifications significantly enhanced cytotoxicity compared to the parent compound. Mechanistic studies suggested that these compounds induce cell cycle arrest and apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of 6-acetyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt biofilm formation by interfering with bacterial adhesion and dispersal processes . The compound’s unique structure allows it to interact with various biological molecules, leading to its observed effects.

Comparison with Similar Compounds

Key Research Findings

Compound Biological Activity Key Structural Feature Reference
6-Acetyl-5H-[1,3,4]thiadiazolo... αIIbβ3 receptor antagonism (IC₅₀ = 0.8 μM) 6-Acetyl enhances H-bonding
7-Methyl-2-(phenoxymethyl)... Xanthine oxidase inhibition (IC₅₀ = 2.1 μM) 2-Phenoxymethyl enhances lipophilicity
[1,3,4]Oxadiazolo[3,2-a]pyrimidin-5-one Anti-pancreatic cancer (IC₅₀ = 8.2 μM) Oxygen atom improves target affinity
6-Fluoro-7-methyl-2-(methylsulfanyl)... Antibacterial (MIC = 16 μg/mL) Fluorine enhances bioavailability

Biological Activity

6-acetyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the thiadiazole family, which is known for a variety of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on recent studies and findings.

  • Molecular Formula : C7H5N3O2S
  • Molecular Weight : 195.2 g/mol
  • CAS Number : 88218-10-4

These properties facilitate its interaction with biological systems, impacting its efficacy as a therapeutic agent.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiadiazolo[3,2-a]pyrimidin-5-one exhibit significant antimicrobial properties. For instance, a study reported that various synthesized thiadiazole derivatives showed effective inhibition against standard strains of Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) analysis indicated that modifications at specific positions significantly enhanced antimicrobial potency.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. A notable investigation involved evaluating the compound's ability to inhibit pro-inflammatory cytokines in vitro. Results indicated that this compound effectively reduced levels of TNF-alpha and IL-6 in macrophage cultures . Additionally, another study highlighted its ability to mitigate inflammation in animal models of arthritis .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound were assessed against various cancer cell lines. A significant finding was its selective cytotoxicity towards MCF-7 (breast cancer) and MDA-MB-231 cells . The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Case Studies

  • Antimicrobial Study :
    • Objective : To evaluate the antimicrobial activity against E. coli and S. aureus.
    • Method : Disk diffusion method.
    • Results : Compounds exhibited zones of inhibition ranging from 12 mm to 25 mm depending on structural modifications.
  • Anti-inflammatory Study :
    • Objective : To assess the anti-inflammatory effects in vitro.
    • Method : ELISA for cytokine quantification.
    • Results : A reduction in TNF-alpha levels by approximately 40% was observed at a concentration of 10 µM.
  • Cytotoxicity Assay :
    • Objective : To determine the cytotoxic effects on cancer cell lines.
    • Method : MTT assay.
    • Results : IC50 values were found to be 15 µM for MCF-7 and 20 µM for MDA-MB-231 cells.

Pharmacokinetics and Drug-Likeness

The pharmacokinetic profile of this compound has been characterized using computational models. Lipophilicity studies revealed favorable absorption characteristics with predicted log P values indicating good gastrointestinal absorption potential . The drug-likeness was assessed using Lipinski's rule of five, where the compound met most criteria suggesting it could be a viable drug candidate.

PropertyValue
Lipophilicity (log P)2.5
Water SolubilityModerate
Toxicity ProfileLow

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/ConditionsYield (%)Key Advantage
Phosphorous OxychloridePOCl₃, 120°C75High reproducibility
UltrasoundNaOH, ethanol, 40 kHz85–90Rapid, energy-efficient
Fluorapatite-V₂O₅Solvent-free, 80°C78Sustainable, low waste

Key Considerations : Optimize temperature, solvent, and catalyst loading to minimize byproducts. Ultrasound methods reduce reaction time but require specialized equipment .

Advanced: How do structural modifications at the 2- and 6-positions impact biological activity?

Q. Answer :

  • 2-Position Substitutions : Fluorine or small alkyl groups (e.g., methyl) retain activity, while bulkier groups (e.g., ethyl) reduce binding affinity. For example, a methyl group at R2 caused a slight activity loss in αIIbβ3 receptor antagonists .
  • 6-Position Modifications : Piperazine derivatives interact with Asp224 in αIIbβ3, but altering the ring (e.g., morpholine) abolishes activity. Substituents here are critical for receptor specificity .
  • Anticancer SAR : Derivatives with 4-((2-(piperidin-1-yl)ethylamino)methyl)phenyl groups at position 2 showed potent activity against T-47D and NCI-H226 cell lines (IC₅₀ < 10 µM) .

Methodological Insight : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions before synthesis. Validate with fluorescence quenching studies to assess protein-ligand stability .

Basic: What spectroscopic techniques are essential for characterizing this compound and its derivatives?

Q. Answer :

  • IR Spectroscopy : Confirm carbonyl (C=O, ~1663 cm⁻¹) and C=N (1624 cm⁻¹) stretches .
  • NMR Analysis :
    • ¹H NMR : Aromatic protons appear at δ 7.29–8.31 ppm; methyl groups at δ 2.36 ppm .
    • ¹³C NMR : Carbonyl carbons resonate at ~160–165 ppm, thiadiazole carbons at 135–145 ppm .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 260 for C₈H₄N₈OS) confirm molecular weight .

Best Practice : Compare experimental data with computed spectra (e.g., Gaussian 09) to resolve ambiguities in complex heterocyclic systems .

Advanced: How can molecular docking studies guide the design of derivatives with enhanced bioactivity?

Q. Answer :

  • Target Identification : Prioritize receptors like αIIbβ3 integrin or cancer-related kinases based on structural homology .
  • Binding Mode Analysis : Docking of derivative [MTDP4(9)] with bovine serum albumin (BSA) revealed hydrophobic interactions at Trp213 and Tyr452 residues, critical for stability .
  • Lead Optimization : Modify substituents to enhance hydrogen bonding (e.g., -NH₂ groups) or π-π stacking (aromatic rings). Validate with MD simulations to assess binding dynamics over time .

Q. Table 2: Key Docking Parameters for BSA Interaction

DerivativeBinding Energy (kcal/mol)Key Residues
[MTDP4(9)]-8.9Trp213, Tyr452
Parent Compound-6.2Lys294, Glu424

Advanced: What mechanistic challenges arise in evaluating biofilm dispersal activity against Gram-negative pathogens?

Q. Answer :

  • Biofilm Penetration : Thiadiazolo-pyrimidines must overcome extracellular polymeric substance (EPS) barriers. Use confocal microscopy with SYTO9/propidium iodide to assess biofilm disruption .
  • Resistance Mechanisms : Gram-negative efflux pumps (e.g., AcrAB-TolC) may reduce intracellular accumulation. Test synergy with efflux inhibitors (e.g., phenylalanine-arginine β-naphthylamide) .
  • Quantitative Assays : Measure minimum biofilm eradication concentration (MBEC) using Calgary biofilm devices. Compare with planktonic MIC values to identify biofilm-specific activity .

Methodological Note : Combine transcriptomics (RNA-seq) to identify downregulated biofilm-related genes (e.g., pel or psl operons in P. aeruginosa) .

Basic: How to resolve contradictions in reported biological activities across studies?

Q. Answer :

  • Standardize Assays : Use consistent cell lines (e.g., ATCC-certified T-47D for anticancer studies) and control compounds (e.g., doxorubicin) .
  • Solubility Considerations : Poor aqueous solubility may lead to false negatives. Use DMSO stocks ≤0.1% and confirm dissolution via dynamic light scattering .
  • Data Normalization : Report activities as % inhibition ± SEM (n ≥ 3) and include positive/negative controls in each experiment .

Case Study : Discrepancies in antimicrobial IC₅₀ values may stem from variations in broth microdilution vs. agar diffusion methods .

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